3-[4-(benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C25H19N5O3 and a molecular weight of 437.462. This compound is known for its unique structure, which includes a benzyloxyphenyl group, an indole moiety, and a pyrazole ring.
Preparation Methods
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the indole derivative: The indole moiety is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde.
Coupling of intermediates: The benzyloxyphenyl intermediate is then coupled with the indole derivative using a hydrazine derivative to form the final product.
Chemical Reactions Analysis
3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR) kinase.
Biological Research: Its unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Materials Science: The compound’s structural properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as EGFR kinase. It binds to the ATP-binding site of the kinase, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition leads to apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and indole-based molecules. For example:
3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound also exhibits EGFR kinase inhibitory activity and has been studied for its anticancer properties.
(4-benzyloxy)phenylacetic acid: This compound is a para-substituted phenyl-acetic acid derivative with different applications in organic synthesis.
Properties
Molecular Formula |
C25H19N5O3 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H19N5O3/c31-24(30-29-23-19-8-4-5-9-20(19)26-25(23)32)22-14-21(27-28-22)17-10-12-18(13-11-17)33-15-16-6-2-1-3-7-16/h1-14,26,32H,15H2,(H,27,28) |
InChI Key |
ZJETZTDRTAPKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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